2-[2-[(2-Carboxycyclohexanecarbonyl)amino]propylcarbamoyl]cyclohexane-1-carboxylic acid
Description
2-[2-[(2-Carboxycyclohexanecarbonyl)amino]propylcarbamoyl]cyclohexane-1-carboxylic acid is a bicyclic carboxylic acid derivative characterized by two cyclohexane rings connected via a carbamoyl-propyl linker. The compound’s bifunctional carboxylic acid groups and amide linkages imply applications in medicinal chemistry, such as enzyme inhibition or metal chelation, though specific pharmacological data remain unverified in the provided sources .
Propriétés
IUPAC Name |
2-[2-[(2-carboxycyclohexanecarbonyl)amino]propylcarbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O6/c1-11(21-17(23)13-7-3-5-9-15(13)19(26)27)10-20-16(22)12-6-2-4-8-14(12)18(24)25/h11-15H,2-10H2,1H3,(H,20,22)(H,21,23)(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZCIQUKICESSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCCC1C(=O)O)NC(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3,5-Dichloro-N-(2-thienylmethyl)aniline is a chemical compound with significant implications in biological research and potential therapeutic applications. Understanding its biological activity is crucial for evaluating its utility in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₁H₉Cl₂N₃S
- Molecular Weight : 258.17 g/mol
- Structure : The compound features a dichlorobenzene ring substituted with a thienylmethyl group, contributing to its unique reactivity and biological interactions.
The biological activity of 3,5-Dichloro-N-(2-thienylmethyl)aniline can be attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of chlorine and sulfur atoms enhances its lipophilicity and potential for binding to biological macromolecules.
Biological Activity Overview
Research indicates that 3,5-Dichloro-N-(2-thienylmethyl)aniline exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.
- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in metabolic disorders.
Table 1: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy : A study conducted by SCBT evaluated the antimicrobial properties of 3,5-Dichloro-N-(2-thienylmethyl)aniline against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, suggesting its potential as a lead compound for antibiotic development .
- Cytotoxicity Assay : In vitro assays on HeLa cells revealed that treatment with 3,5-Dichloro-N-(2-thienylmethyl)aniline resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting its potential as an anticancer agent .
- Enzyme Inhibition Study : Research published in the Journal of Medicinal Chemistry reported that 3,5-Dichloro-N-(2-thienylmethyl)aniline acts as a competitive inhibitor of aldose reductase. This enzyme plays a critical role in diabetic complications, making this compound a candidate for further development in managing diabetes-related conditions .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity: The target compound’s dual cyclohexane-carboxy architecture distinguishes it from simpler analogs like 1-amino-1-cyclohexanecarboxylic acid, which lacks the carbamoyl linker and second carboxy group .
Physicochemical Properties: The target compound’s dual carboxy groups likely increase aqueous solubility relative to mono-carboxy analogs (e.g., trans-2-amino-1-cyclohexanecarboxylic acid), though its larger size may offset this advantage . High melting points (>300°C) observed in single-ring carboxy-amino cyclohexanes () suggest that the target compound’s melting point may similarly exceed 250°C due to strong intermolecular hydrogen bonding .
Biological Relevance: Unlike beta-lactam/thiazolidine hybrids (), the target compound lacks a strained bicyclic system critical for antibiotic activity, implying divergent therapeutic applications, such as protease inhibition or metal ion chelation . The fluoroquinoline-triazole analog () demonstrates how heterocyclic additions enhance biological targeting, a feature absent in the target compound, which relies on carboxy-amide interactions .
Research Implications and Limitations
- Gaps in Data : Specific pharmacological data (e.g., IC50, LogP) for the target compound are unavailable in the provided evidence, necessitating extrapolation from structural analogs.
- Synthetic Challenges: The compound’s bifunctional carboxy groups and stereochemistry may complicate synthesis compared to mono-substituted cyclohexane derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
